Risdiplam is a first-in-class, synthetic small molecule discovered by Roche Genentech []. It holds immense significance as the first oral medication approved for treating SMA in adults and children two months of age and older [].
Risdiplam's specific structure is not publicly available due to proprietary reasons. However, scientific literature describes it as a small molecule containing a triazole ring system []. Triazole rings are known for their ability to form hydrogen bonds, which play a crucial role in interactions with other molecules within the cell [].
The detailed synthesis of Risdiplam is not publicly available due to commercial confidentiality. However, research suggests it likely involves a multi-step organic synthesis process to achieve the desired triazole ring structure [].
Risdiplam's mechanism of action does not involve a typical chemical reaction. Instead, it modulates cellular processes (explained in the Mechanism of Action section).
Risdiplam is designed for oral administration, suggesting good stability in the gastrointestinal tract [].
Risdiplam works by increasing the production of functional survival motor neuron (SMN) protein. SMA is a genetic disease caused by mutations in the SMN1 gene, leading to insufficient SMN protein production []. Risdiplam targets the SMN2 gene, which can produce a partially functional form of SMN protein, but at very low levels. Risdiplam acts as an SMN2 pre-mRNA splicing modifier. Pre-mRNA splicing is a crucial cellular process that removes introns (non-coding regions) from RNA molecules before they can be translated into proteins. Risdiplam modulates splicing to increase the production of full-length, functional SMN protein from the SMN2 gene [].
Clinical trials have shown Risdiplam to be generally well-tolerated with a manageable side effect profile []. The most common side effects reported include fever, diarrhea, rash, mouth ulcers, joint pain, and urinary tract infections [].
Pregnant and breastfeeding women are advised to consult with a healthcare professional before using Risdiplam due to a lack of sufficient safety data in these populations [].